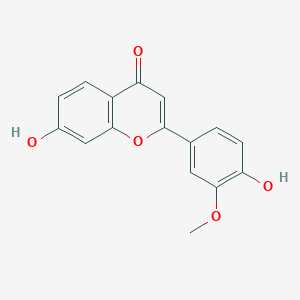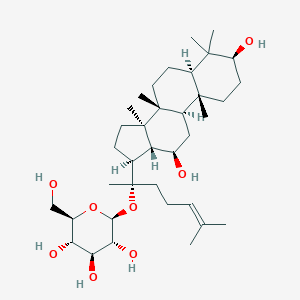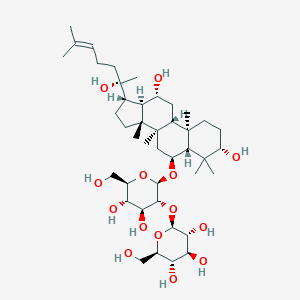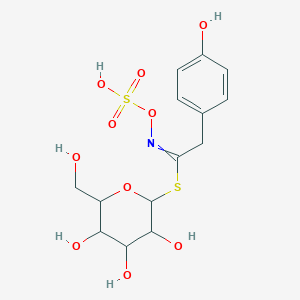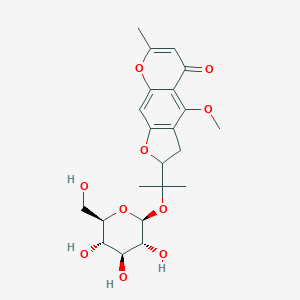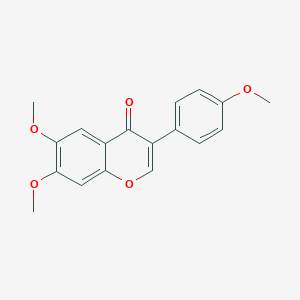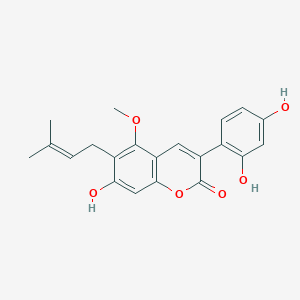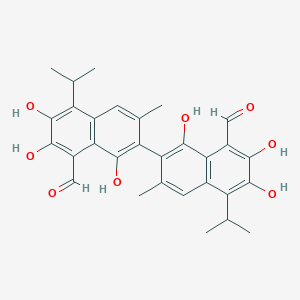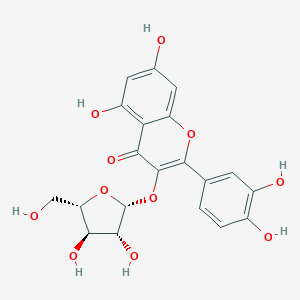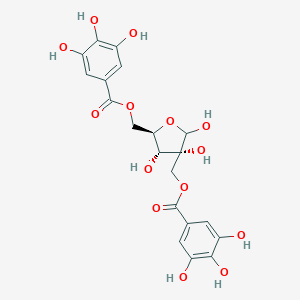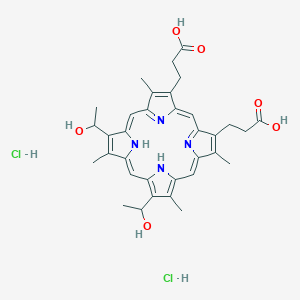
Hematoporphyrin dihydrochloride
Übersicht
Beschreibung
Hematoporphyrin dihydrochloride (HPD) is a derivative of hematoporphyrin, a naturally occurring porphyrin pigment found in red blood cells. It is an organic compound with a molecular weight of 714.9 g/mol. It is an amphiphilic compound, meaning it is both hydrophobic and hydrophilic, and is soluble in aqueous solutions. In the laboratory, HPD is used as a photosensitizer in photodynamic therapy (PDT) and is also used in many scientific research applications.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment
Specific Scientific Field
Medical Oncology, specifically Photodynamic Therapy (PDT)
Summary of the Application
Hematoporphyrin dihydrochloride is being evaluated for use in cancer detection and therapy. The therapeutic aspect is based on the fact that many porphyrins are efficient photosensitizers. Tumor tissue, which after injection contains more Hematoporphyrin dihydrochloride than surrounding tissue, is selectively destroyed when exposed to visible light .
Methods of Application or Experimental Procedures
The process involves the accumulation of photosensitizers such as porphyrins in cancer cells combined with laser irradiation. The intracellular accumulation levels of Hematoporphyrin dihydrochloride in cells are enhanced by treatments such as lipopolysaccharide (LPS) and X-rays .
Results or Outcomes
The results show that LPS and X-ray co-treatment significantly enhance Hematoporphyrin dihydrochloride accumulation in cells, suggesting that the peroxynitrite upregulates the porphyrin transporter, HCP1 .
Mitochondrial Research
Specific Scientific Field
Cell Biology, specifically Mitochondrial Research
Summary of the Application
Mitochondria are profoundly affected when cells are irradiated with Hematoporphyrin dihydrochloride as the photosensitizer .
Methods of Application or Experimental Procedures
The application involves irradiating cells with Hematoporphyrin dihydrochloride as the photosensitizer .
Results or Outcomes
The results show that coupling between respiration and oxidative phosphorylation, Ca 2+ transport, and respiration are successively lost as irradiation continues .
Affinity Chromatography of Heme-Binding Proteins
Specific Scientific Field
Biochemistry, specifically Protein Purification
Summary of the Application
Hematoporphyrin dihydrochloride is used as a substrate for affinity chromatography of heme-binding proteins .
Methods of Application or Experimental Procedures
The application involves using Hematoporphyrin dihydrochloride as a substrate in the process of affinity chromatography .
Results or Outcomes
The results show that Hematoporphyrin dihydrochloride can effectively bind to heme-binding proteins, making it a useful tool in the purification of these proteins .
Antidepressant and Antipsychotic
Specific Scientific Field
Psychiatry and Neurology
Summary of the Application
Hematoporphyrin has been used as an antidepressant and antipsychotic since the 1920s .
Methods of Application or Experimental Procedures
The application involves the administration of Hematoporphyrin to patients suffering from depression or psychosis .
Results or Outcomes
While specific outcomes and quantitative data are not readily available, the use of Hematoporphyrin as an antidepressant and antipsychotic suggests it may have beneficial effects in the treatment of these conditions .
Photosensitizer in Photodynamic Therapy
Summary of the Application
Hematoporphyrin dihydrochloride is a porphyrin prepared from hemin. It is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols). It is used as a photosensitizer in photodynamic therapy .
Methods of Application or Experimental Procedures
The application involves the use of Hematoporphyrin dihydrochloride as a photosensitizer in photodynamic therapy. This therapy involves the use of light and a photosensitizer to induce cell death .
Results or Outcomes
The results show that Hematoporphyrin dihydrochloride can effectively induce cell death when used as a photosensitizer in photodynamic therapy .
Therapeutic Agent in Psychoses
Specific Scientific Field
Psychiatry
Summary of the Application
Hematoporphyrin dihydrochloride has been used as a therapeutic agent in the treatment of psychoses since the 1920s .
Methods of Application or Experimental Procedures
The application involves the administration of Hematoporphyrin dihydrochloride to patients suffering from psychoses .
Results or Outcomes
While specific outcomes and quantitative data are not readily available, the use of Hematoporphyrin dihydrochloride as a therapeutic agent in the treatment of psychoses suggests it may have beneficial effects in the treatment of these conditions .
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQQOXSHARXAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hematoporphyrin dihydrochloride | |
CAS RN |
17696-69-4 | |
| Record name | Hematoporphyrin dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Haematoporphyrin dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



